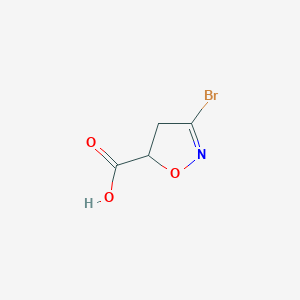

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

説明

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole core substituted with a bromine atom at position 3 and a carboxylic acid group at position 3. Its molecular formula is C₄H₄BrNO₃, with a molecular weight of 193.00 g/mol (calculated for the amide derivative) . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For example, derivatives of this compound have been explored as inhibitors of human transglutaminase and as components in herbicidal formulations .

Key physicochemical properties include:

特性

IUPAC Name |

3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBYUJCBKKNLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Laboratory-Scale Synthesis

A representative laboratory synthesis involves the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Propargylic alcohol + N-protected hydroxylamine, TSA catalyst | Cyclization to form isoxazole ring |

| 2 | Tetrabutylammonium fluoride (TBAF) | Detosylation to remove protecting groups |

| 3 | Bromination (if not introduced earlier) | Introduction of bromine at the 3-position |

| 4 | Hydrolysis or oxidation | Formation of carboxylic acid group at 5-position |

This method yields 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid with good purity and moderate to high yields.

Industrial-Scale Synthesis

Industrial production often adapts the laboratory methods with optimization for scale, cost, and safety:

| Parameter | Typical Industrial Conditions |

|---|---|

| Starting materials | Dibromoformoxime and 2-methylpropene or similar alkenes |

| Solvent | Ethanol, water, or mixed solvents |

| Base | Sodium hydroxide or sodium bicarbonate |

| Temperature | 0 °C to reflux temperature (preferably 0-20 °C) |

| Reaction time | 1 to 10 hours |

| Workup | Extraction with organic solvents, washing, drying |

The industrial process emphasizes safety by using stable intermediates like dibromoformoxime and mild reaction conditions, achieving yields above 90% in some cases.

- Reaction Mechanism Insights

化学反応の分析

Types of Reactions: 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

科学的研究の応用

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. Additionally, the isoxazole ring can interact with various biological pathways, potentially modulating their activity .

類似化合物との比較

Structural Analogs and Substitution Patterns

The dihydroisoxazole scaffold allows for extensive modifications. Below is a comparative analysis of key derivatives:

Key Observations :

- Bioactivity : The bromine atom in the parent compound enhances electrophilicity, making it reactive in cross-coupling reactions. Substitution with amide groups (e.g., S2a/S2b derivatives) improves specificity for enzyme inhibition, as seen in transglutaminase inhibitors .

- Crystallography: The benzoylamino derivative forms a racemic mixture in crystal packing, driven by hydrogen-bonding motifs (N–H···O and O–H···O interactions) .

- Agrochemical Utility : Ethyl ester derivatives (e.g., Diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate) are stabilized in oil-based suspensions for herbicidal use, avoiding decomposition issues .

生物活性

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Overview

- Molecular Formula : CHBrNO

- CAS Number : 1130365-33-1

- Structure : The compound features a five-membered isoxazole ring with a carboxylic acid and a bromine substituent, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial and antifungal activities. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Microorganism | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against Gram-positive bacteria |

| Escherichia coli | 16 | Moderate activity noted |

| Candida albicans | 4 | Significant antifungal effect |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against certain fungal strains compared to others, suggesting its potential as a therapeutic agent in treating infections.

The mechanism by which this compound exerts its antimicrobial effects may involve:

- Disruption of Cell Membranes : The bromine atom can participate in halogen bonding, enhancing the compound's ability to disrupt microbial cell membranes.

- Enzyme Inhibition : The compound acts as an inhibitor in biochemical assays, affecting specific enzymes critical for microbial survival and proliferation.

Case Studies

-

Antibacterial Activity Assessment :

A study evaluated the antibacterial efficacy of various isoxazole derivatives, including this compound. The results indicated that the presence of the bromine atom significantly enhances antibacterial potency compared to non-brominated analogs . -

Fungal Inhibition :

In another case study focusing on fungal pathogens, this compound demonstrated substantial activity against Candida species, with MIC values lower than those observed for traditional antifungal agents. This suggests a potential role in developing new antifungal therapies .

Comparison with Similar Compounds

This compound can be compared with other isoxazole derivatives to understand its unique properties:

| Compound | Antimicrobial Activity | Notable Features |

|---|---|---|

| 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole | Moderate | Lacks carboxylic acid group |

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Low | Less reactive due to steric hindrance |

| 3-Bromo-4,5-dihydroisoxazole | High | Enhanced solubility and binding properties |

The presence of the carboxylic acid group in this compound contributes to its increased solubility and interaction with biological targets compared to other derivatives.

Future Research Directions

Further studies are needed to explore:

- In Vivo Efficacy : Assessing the compound's effectiveness in living organisms to determine potential therapeutic applications.

- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound could provide insights into its broader pharmacological effects.

- Derivative Development : Synthesizing new derivatives based on this compound to enhance its biological activity and reduce toxicity.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via condensation of glyoxylic acid with hydroxylamine hydrochloride in aqueous solution, followed by bromination using NaBr under controlled pH (KHCO₃/NaHCO₃ buffer). Enantiomeric enrichment can be achieved via chiral resolution using L-mandelic acid in isopropanol . Key factors affecting yield include reaction temperature (optimal at 25–30°C), stoichiometry of NaBr, and pH stability during bromination. Impurities like unreacted intermediates (e.g., dihydroisoxazole derivatives) must be monitored via HPLC or TLC .

Q. How can the purity and structural integrity of this compound be validated?

Purity is typically assessed using reversed-phase HPLC with UV detection (λ = 210–230 nm). Structural confirmation relies on:

- Mass spectrometry : Exact mass (calculated for C₄H₆BrNO₂: 178.96 g/mol; observed m/z: 179.00) .

- NMR spectroscopy : Key signals include δ ~4.5–5.0 ppm (dihydroisoxazole protons) and δ ~3.0 ppm (carboxylic acid proton) .

- Elemental analysis : C, H, N content should align with theoretical values within ±0.3% .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store at –20°C in amber vials under inert gas (argon or nitrogen) to avoid light-induced bromine dissociation and oxidation. Aqueous solutions should be prepared fresh due to hydrolysis risks .

Advanced Research Questions

Q. How does this compound participate in regioselective coupling reactions for medicinal chemistry applications?

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to introduce aryl or alkynyl groups. For example, it has been used to synthesize thromboxane receptor antagonists via Heck coupling with fluorobenzyl derivatives . Regioselectivity is controlled by palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos) .

Q. What strategies resolve contradictions in analytical data for derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from:

- Enantiomeric impurities : Use chiral columns (e.g., Chiralpak AD-H) or polarimetry to confirm enantiopurity .

- Residual solvents : GC-MS headspace analysis can detect traces of isopropanol or dichloromethane from synthesis .

- Tautomerization : Stabilize the carboxylic acid form by adjusting pH (<3) during analysis to avoid equilibrium with lactone forms .

Q. How can computational modeling optimize the design of dihydroisoxazole-based enzyme inhibitors?

Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) predict binding modes to target enzymes like transglutaminases. Key parameters include:

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Scale-up issues include:

- Exothermic bromination : Requires controlled addition of NaBr and cooling to prevent runaway reactions .

- Chiral resolution inefficiency : Switch to enzymatic resolution (e.g., lipase-catalyzed esterification) for higher enantiomeric excess (>99% ee) .

- Purification : Replace flash chromatography with crystallization using ethyl acetate/hexane mixtures .

Methodological Notes

- Contradiction Management : Cross-validate analytical results with orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) .

- Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) to address batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。